Ianthelliformisamine B TFA
Description
Properties
CAS No. |
1643593-29-6 |
|---|---|
Molecular Formula |
C26H35Br2F9N4O8 |
Molecular Weight |
862.38 |
IUPAC Name |
(E)-N-(3-((4-aminobutyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide bis(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;; |
InChI Key |
FKIKCFCKBQMKRB-TXOOBNKBSA-N |
SMILES |
O=C(NCCCNCCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ianthelliformisamine B TFA; Ianthelliformisamine-B TFA; IanthelliformisamineB TFA; Ianthelliformisamine B TFA salt; |
Origin of Product |
United States |
Advanced Methodologies in Structural Elucidation of Ianthelliformisamine B
Spectroscopic Techniques for Complex Marine Alkaloid Structure Determination
The structural framework of Ianthelliformisamine B was primarily deciphered through an extensive analysis of spectroscopic data. nih.govresearchgate.net These methods are foundational in natural product chemistry for piecing together the molecular puzzle presented by novel compounds.
High-resolution NMR spectroscopy was instrumental in establishing the constitution of Ianthelliformisamine B. The process involves a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. acs.orgnih.gov
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and types of protons, their chemical environment, and their coupling patterns. For the ianthelliformisamine family of compounds, ¹H NMR spectra typically reveal signals corresponding to a 1,3,4,5-tetrasubstituted aromatic ring, olefinic protons of an acrylamide (B121943) moiety, and multiple methylene (B1212753) groups of the polyamine chain. beilstein-journals.orgnih.gov The ¹³C NMR spectrum complements this by identifying the number and types of carbon atoms, such as carbonyls, sp²-hybridized carbons of the aromatic ring and double bond, and sp³-hybridized carbons of the aliphatic chain. beilstein-journals.orgnih.gov
2D NMR (COSY, HSQC, HMBC, ROESY): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin systems, allowing for the tracing of contiguous proton networks, such as the alkyl chains in the polyamine backbone. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons, assigning the carbon signals based on the already assigned proton signals. beilstein-journals.orgnih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformational preferences. beilstein-journals.org
The table below summarizes the key structural fragments of the ianthelliformisamine scaffold and the NMR techniques used for their assignment, often as trifluoroacetate (B77799) (TFA) salts which are common during purification by HPLC. beilstein-journals.orgnih.gov
| Structural Fragment | Key 1D NMR Signals | 2D NMR Correlations for Connectivity |
| 3,5-Dibromo-4-methoxyphenyl Group | Aromatic proton singlet, methoxy (B1213986) singlet | HMBC from aromatic and olefinic protons to aromatic carbons |
| (E)-Acrylamide Moiety | Two olefinic protons with a large coupling constant (~15.8 Hz) | COSY between olefinic protons; HMBC from olefinic protons to the carbonyl carbon and aromatic ring |
| Polyamine Backbone | Multiple methylene signals in the aliphatic region | COSY to establish the -CH₂-CH₂-CH₂- spin systems; HMBC from methylene protons to adjacent carbons |
Data inferred from studies on the ianthelliformisamine class of compounds. beilstein-journals.orgnih.gov
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
Low-Resolution Mass Spectrometry (LR-ESIMS): For Ianthelliformisamine B, low-resolution electrospray ionization mass spectrometry (LR-ESIMS) was critical for initial characterization. It revealed a distinctive cluster of ions at m/z 462/464/466. griffith.edu.au This isotopic pattern, with a characteristic 1:2:1 ratio, immediately indicated the presence of two bromine atoms in the molecule. beilstein-journals.orgnih.gov
High-Resolution Mass Spectrometry (HR-ESIMS): Following the initial assessment, high-resolution mass spectrometry (HR-ESIMS) provided the accurate mass of the molecular ion. This high-precision measurement allows for the calculation of a unique elemental composition. For the ianthelliformisamine family of compounds, HRESIMS data was used to assign the exact molecular formula, confirming the number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms, which is a critical step that validates the structure proposed by NMR analysis. researchgate.netbeilstein-journals.orgnih.gov
The table below details the mass spectrometry data for Ianthelliformisamine B.
| Mass Spectrometry Technique | Ion Cluster (m/z) | Interpretation |
| (+)-LRESIMS | 462 / 464 / 466 | Presence of two bromine atoms (1:2:1 isotopic pattern) griffith.edu.au |
| HRESIMS | Exact mass measurement | Confirms the molecular formula of C₁₇H₂₅Br₂N₃O nih.gov |
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and the measurement of optical rotation, are vital for assigning the absolute stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample. While Ianthelliformisamine B does not possess any stereocenters, these methods would be essential for analyzing analogues or related natural products that do. For Ianthelliformisamine B itself, being an achiral molecule, these analyses are not applicable for stereochemical assignment.
X-ray Crystallography for Absolute Configuration Determination of Analogues (If Applicable)
Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires the compound to be in a well-ordered, crystalline form. Many marine natural products, including members of the ianthelliformisamine family, are often isolated as non-crystalline solids, gums, or oils, which precludes analysis by X-ray crystallography. beilstein-journals.orgnih.gov There are no reports in the literature of a successful X-ray crystallographic analysis for Ianthelliformisamine B or its closely related analogues.
Computational Chemistry Approaches (e.g., Density Functional Theory) in Structural Validation
In modern natural product chemistry, computational methods such as Density Functional Theory (DFT) are frequently used to validate proposed structures. These approaches can calculate theoretical NMR chemical shifts or ECD spectra, which are then compared with experimental data to confirm a structural or stereochemical assignment. For complex molecules, this can help distinguish between several possible isomers. The primary literature on the isolation and structural elucidation of Ianthelliformisamine B does not report the use of computational chemistry approaches for its structural validation. acs.orgnih.gov
Biosynthetic Pathways and Precursor Incorporation in Ianthelliformisamine B
General Biosynthesis of Bromotyrosine Derivatives in Marine Sponges
The biosynthesis of the vast family of bromotyrosine derivatives, to which Ianthelliformisamine B belongs, originates from primary metabolism, specifically from the amino acid L-phenylalanine. researchgate.net The foundational steps of this pathway are well-established and serve as the entry point for creating the halogenated building blocks that characterize these natural products. mdpi.com
The proposed and widely accepted pathway begins with the enzymatic conversion of L-phenylalanine to L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), an enzyme that introduces a hydroxyl group onto the phenyl ring. researchgate.net Following this hydroxylation, the key step of halogenation occurs. It is presumed that specific halogenase enzymes, likely vanadium-dependent bromoperoxidases known to be present in marine organisms, catalyze the electrophilic bromination of the tyrosine ring. researchgate.net This enzymatic bromination can occur once or twice, leading to the formation of 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine, which are the central precursors for the entire class of bromotyrosine alkaloids. mdpi.com These initial steps are crucial as they provide the characteristic brominated phenolic moiety seen in hundreds of related compounds. researchgate.net
From these core precursors, a wide array of enzymatic modifications can occur, including oxidation, decarboxylation, rearrangement, and condensation with other molecules, leading to the immense structural diversity of bromotyrosine alkaloids found in nature. nih.gov
Proposed Enzymatic Transformations Leading to the Ianthelliformisamine Scaffold
Ianthelliformisamine B is structurally composed of two distinct biosynthetic fragments: a (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid unit and a specific polyamine chain. rsc.org The biosynthesis of the final molecule is therefore proposed to involve the formation of these two precursors followed by their condensation.
The (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid moiety is derived from the previously mentioned 3,5-dibromotyrosine. This likely involves a series of enzymatic transformations including deamination, oxidation, and methylation of the phenolic hydroxyl group. The formation of the acrylic acid side chain from the amino acid precursor is a common transformation in secondary metabolism.
The second component is the unique polyamine tail. The assembly of such polyamine chains typically involves enzymes like decarboxylases to generate amine building blocks from amino acids (e.g., ornithine or arginine) and polyamine synthases that sequentially add aminopropyl or aminobutyl groups from donors like S-adenosylmethionine (after decarboxylation).
The final and key transformation is the enzyme-catalyzed condensation of these two fragments. This step is likely mediated by an enzyme with ligase or synthase activity, such as a non-ribosomal peptide synthetase (NRPS)-like enzyme, which would activate the carboxylic acid of the brominated acrylic acid moiety and facilitate the formation of an amide bond with the terminal amine of the polyamine chain. numberanalytics.com This proposed pathway is supported by the successful laboratory synthesis of Ianthelliformisamine B, which was achieved through the condensation of these two precursor fragments. rsc.org
Isotopic Labeling Studies for Identifying Precursor Incorporation and Metabolic Fate
While direct isotopic labeling studies specifically targeting the biosynthesis of Ianthelliformisamine B in Suberea ianthelliformis have not been reported in the scientific literature, extensive research on related bromotyrosine derivatives in other marine sponges provides compelling and transferable evidence of the primary precursors. unige.itmdpi.comnih.gov Stable-isotope labeling is a powerful technique used to trace the metabolic flow from simple precursors to complex natural products. biorxiv.org
A foundational study in the field investigated the biosynthesis of bromotyrosine compounds in the marine sponge Aplysina fistularis. mdpi.com By feeding the sponge with ¹⁴C-labeled amino acids, researchers were able to definitively track the incorporation of these labels into the final metabolites. The results demonstrated that L-phenylalanine is converted to L-tyrosine, which is then brominated to form the core bromotyrosine unit. mdpi.com These feeding experiments confirmed that the aromatic ring and the adjacent carbon skeleton of bromotyrosine alkaloids are derived directly from the shikimate pathway via phenylalanine and tyrosine. unige.it
Given the conserved nature of the bromotyrosine core across this entire class of alkaloids, it is highly probable that the 3,5-dibromo-4-methoxyphenyl portion of Ianthelliformisamine B originates from the same L-phenylalanine and L-tyrosine precursors.
| Labeled Precursor Fed | Organism | Key Finding | Reference |
|---|---|---|---|
| ¹⁴C-L-Phenylalanine | Aplysina fistularis | Demonstrated conversion to tyrosine and incorporation into bromotyrosine derivatives. | mdpi.com |
| ¹⁴C-L-Tyrosine | Aplysina fistularis | Direct incorporation into bromotyrosine derivatives, confirming it as a key intermediate. | mdpi.com |
| ¹⁴C-L-3,5-dibromotyrosine | Aplysina fistularis | Confirmed as a direct precursor to more complex bromotyrosine alkaloids. | mdpi.com |
Genetic and Enzymatic Characterization of Biosynthetic Gene Clusters (If Discovered)
The specific biosynthetic gene cluster (BGC) responsible for the production of Ianthelliformisamine B has not yet been discovered or characterized. asm.org The identification of BGCs for marine natural products, particularly from sponge holobionts (the sponge and its associated microbial community), is a complex but active area of research. mdpi.comnih.gov
The prevailing hypothesis in marine natural product biosynthesis is that many compounds isolated from sponges are actually produced by their symbiotic microorganisms. asm.org These symbionts harbor diverse BGCs encoding for enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are modular enzymatic assembly lines responsible for building complex molecules. frontiersin.org Researchers are actively using metagenomic sequencing and genome mining approaches to explore the genetic potential of sponge microbiomes. mdpi.com While genes related to the biosynthesis of other brominated alkaloids have been identified in sponge symbionts, the cluster for the ianthelliformisamine family remains elusive. mdpi.comfrontiersin.org
However, an alternative view suggests that the sponge host itself may be the true producer of some of its characteristic metabolites, including bromotyrosine alkaloids. asm.orgresearchgate.net This is supported by findings that the presence of these alkaloids can be independent of the specific microbiome architecture across different sponge species. asm.orgasm.org Elucidating the true genetic origin of Ianthelliformisamine B—whether from the sponge animal or a microbial symbiont—awaits the successful identification and characterization of its unique biosynthetic gene cluster.
Synthetic Strategies and Analog Development for Ianthelliformisamine B
Total Synthesis Approaches to Ianthelliformisamine B and Related Stereoisomers
The total synthesis of ianthelliformisamines, including Ianthelliformisamine B, has been a key area of research to enable further biological evaluation and structure-activity relationship (SAR) studies. beilstein-journals.orgnih.govgriffith.edu.au
Retrosynthetic Analysis and Key Disconnections
The general synthetic strategy for ianthelliformisamines involves the coupling of two main fragments: a polyamine backbone and a brominated aromatic acrylic acid derivative. researchgate.net The key disconnection point is the amide bond linking these two moieties. This approach allows for a convergent synthesis, where the two fragments are prepared separately and then combined in a final coupling step.
Stereoselective Synthesis of the Polyamine Core and Brominated Aryl Acyl Moiety
The synthesis of the polyamine core of Ianthelliformisamine B typically starts from commercially available polyamines like spermidine (B129725). To achieve selective acylation, differential protection of the amine groups is necessary. A common strategy involves the use of Boc (tert-butyloxycarbonyl) protecting groups. For instance, mono-Boc-protected spermidine can be used to ensure that the acylation occurs at a specific nitrogen atom. researchgate.net
The brominated aryl acyl moiety, specifically (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, is synthesized from a corresponding benzaldehyde. researchgate.netnih.gov A common method to create the acrylic acid is the Doebner-Knoevenagel condensation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) with malonic acid, followed by methylation of the hydroxyl group. beilstein-journals.orgnih.gov Another approach involves a Wittig reaction with 3,5-dibromo-4-hydroxybenzaldehyde to form the E-alkene. nih.gov
Challenges and Innovations in Total Synthesis (e.g., efficient coupling reactions, polyamine chain elongation)
A primary challenge in the synthesis of ianthelliformisamines is achieving high yields and purity, particularly during the coupling and deprotection steps. The use of peptide coupling reagents has proven to be an effective strategy for the amidation reaction between the brominated acrylic acid and the polyamine. acs.orgnih.gov This method generally provides high chemical yields, ranging from 27% to 91%. acs.orgnih.gov
Following the coupling reaction, the removal of protecting groups, such as Boc, is typically achieved using trifluoroacetic acid (TFA). researchgate.net The purification of the final product, often isolated as a TFA salt, is commonly performed using high-performance liquid chromatography (HPLC). beilstein-journals.orgnih.govgriffith.edu.au
Semi-synthetic Modifications for Ianthelliformisamine B Derivatives
Semi-synthetic approaches have been employed to create derivatives of ianthelliformisamines. These modifications often involve acylating the parent natural product to introduce different functional groups, which can alter the molecule's biological activity. beilstein-journals.org This strategy allows for the rapid generation of a library of analogs for SAR studies.
Design and Synthesis of Ianthelliformisamine B Analogues and Mimics
The design and synthesis of Ianthelliformisamine B analogues have been driven by the need to understand the structural features responsible for its biological activity. researchgate.netresearchgate.net
Exploration of Structural Modifications (e.g., polyamine chain length, aromatic ring substitution, double bond geometry)
Researchers have systematically modified various parts of the Ianthelliformisamine B scaffold to probe their importance. researchgate.net Key areas of modification include:
Polyamine Chain Length: The length and nature of the polyamine chain have been shown to be critical for activity. Altering the number of amine groups can significantly impact the biological properties of the analogues. beilstein-journals.orgnih.gov
Aromatic Ring Substitution: The bromine substitution pattern on the aromatic ring has been varied. Syntheses of analogues with different numbers and positions of bromine atoms have been reported to investigate their influence. researchgate.net
Development of Simplified Scaffolds for Lead Optimization
The process of lead optimization for Ianthelliformisamine B involves the systematic synthesis and evaluation of analogs with simplified structural features. pion-inc.combiobide.com This strategy aims to identify the core pharmacophore responsible for its biological activity, improve physicochemical and pharmacokinetic properties, and reduce synthetic complexity. Research efforts have primarily focused on two main areas of simplification: modification of the polyamine backbone and alteration of the aromatic headgroup.
Key strategies in developing simplified scaffolds include varying the length and substitution of the polyamine chain and exploring different substituents on the aromatic ring. researchgate.net The goal is to create molecules that retain or exceed the biological potency of the parent compound while being more synthetically accessible. ijddd.comfrontiersin.org
One of the initial steps in simplifying the Ianthelliformisamine B scaffold involved creating derivatives by coupling a protected polyamine chain with various brominated aromatic acrylic acid derivatives. researchgate.net Subsequent research has explored the impact of the polyamine chain length on antibacterial activity, revealing that it plays a crucial role. nih.gov Studies have indicated that a reduction in the number of amine groups or the absence of a primary amine can lead to a decrease in bioactivity, highlighting the importance of the polyamine moiety. nih.gov
Furthermore, the development of non-halogenated analogs has been a significant area of investigation. researchgate.net These simplified scaffolds, lacking the bromine atoms on the aromatic ring, have been assessed for their biological activity. Some of these non-brominated analogs demonstrated a potent ability to enhance the efficacy of antibiotics like doxycycline (B596269) against P. aeruginosa. researchgate.net This suggests that the core cinnamido-polyamine structure is a viable scaffold for developing antibiotic enhancers and that future lead optimization efforts could benefit from exploring a wider array of substituents on the aromatic ring beyond the original bromine and methoxy (B1213986) groups. researchgate.net
The synthesis of these simplified analogs often involves standard peptide coupling reactions between a suitably protected polyamine, such as Boc-protected spermidine for Ianthelliformisamine B analogs, and a substituted (E)-3-phenylacrylic acid derivative. researchgate.net The final deprotection step, often using trifluoroacetic acid (TFA), yields the target compounds as TFA salts. researchgate.net
The table below summarizes key findings from studies on simplified Ianthelliformisamine B analogs and related structures, illustrating the structure-activity relationships (SAR) that guide lead optimization.
Interactive Table: Research Findings on Simplified Ianthelliformisamine Analogs
| Analog/Scaffold Modification | Key Research Finding | Implication for Lead Optimization | Reference |
| Variation of polyamine chain length | The length of the polyamine chain is critical for antibacterial activity. | Provides a basis for optimizing the linker between the aromatic head and the terminal amine groups. | nih.gov |
| Reduction of amines in polyamine chain | A decrease in the number of amine functionalities and the removal of the primary amine were observed to reduce bioactivity. | Suggests that the number and nature of the amine groups are key determinants of potency. | nih.gov |
| Non-halogenated aromatic analogs | Non-brominated analogs showed a strong ability to enhance the activity of doxycycline against P. aeruginosa. | Opens avenues for exploring diverse substituents on the aromatic ring to improve properties and potentially reduce toxicity. | researchgate.net |
| General Synthetic Analogues | Synthetic analogues of ianthelliformisamine A and B demonstrated bactericidal effects against E. coli and S. aureus. | Confirms that the core scaffold is a valid starting point for developing new antibacterial agents. | researchgate.netresearchgate.net |
Mechanistic Investigations of Ianthelliformisamine B Biological Activities
Antimicrobial Activity and Mechanisms
Ianthelliformisamine B has demonstrated direct antibacterial activity against both Gram-positive and Gram-negative bacteria, though its potency varies significantly depending on the species. medchemexpress.com In in vitro studies, Ianthelliformisamine B diTFA showed inhibitory effects against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 14.5 μM. medchemexpress.com Its activity against the Gram-positive bacterium Staphylococcus aureus was considerably weaker, with a reported MIC of 144.7 μM. medchemexpress.com
In contrast, its activity against Pseudomonas aeruginosa is notably reduced compared to other compounds in its class, such as ianthelliformisamine C. nih.gov This difference in activity is attributed to the polyamine chain in its structure; Ianthelliformisamine B contains a spermidine (B129725) moiety, whereas the more potent ianthelliformisamine C contains a spermine (B22157) moiety, suggesting the specific structure of the polyamine is crucial for potent anti-Pseudomonas activity. nih.gov While direct MIC values against methicillin-resistant Staphylococcus aureus (MRSA) are not specified for Ianthelliformisamine B alone, synthetic analogues of both ianthelliformisamines A and B have been shown to exert a bactericidal effect against E. coli and S. aureus. rsc.orgnih.gov
| Compound | Bacterial Strain | Reported MIC (μM) | Reference |
|---|---|---|---|
| Ianthelliformisamine B diTFA | Escherichia coli | 14.5 | medchemexpress.com |
| Ianthelliformisamine B diTFA | Staphylococcus aureus | 144.7 | medchemexpress.com |
Biofilms, particularly those formed by P. aeruginosa, present a significant challenge in treating infections due to their resistance to conventional antibiotics. mdpi.com Research into the antibiofilm properties of ianthelliformisamines has revealed interesting synergistic effects. When tested alone, Ianthelliformisamine B (referred to as compound 2 in a study) did not exhibit significant antimicrobial or antibiofilm activity against P. aeruginosa PAO1. mdpi.com However, its true potential appears when used in combination with other antimicrobials. beilstein-journals.orgmdpi.com Studies have shown that ianthelliformisamines, originally sourced from the Suberea ianthelliformis sponge, can act as Pseudomonas aeruginosa biofilm inhibitors and antibiotic enhancers. beilstein-journals.org
The mechanism of action for the ianthelliformisamine class of compounds is believed to involve the disruption of bacterial cell membrane integrity. mdpi.comnih.govnih.gov Although studies may not single out Ianthelliformisamine B, research on the series, including its analogues, points towards a common mechanism. For one derivative in the ianthelliformisamine A, B, and C series, the mechanism of action against P. aeruginosa was evaluated, revealing that it causes membrane depolarization and induces ATP efflux. nih.gov This is further supported by findings for the closely related Ianthelliformisamine C, whose action is attributed to inducing ATP leakage and depolarizing the bacterial membrane. medchemexpress.eu This disruption of the membrane's structural and functional integrity is a key factor in their bactericidal effects. rsc.orgnih.gov Some synthetic analogues of ianthelliformisamines A and B have been shown to be bactericidal, reducing viable bacterial counts of E. coli and S. aureus by 99% at concentrations as low as twice their MIC. rsc.org
A significant aspect of Ianthelliformisamine B's biological profile is its ability to enhance the efficacy of conventional antibiotics, a crucial strategy for combating antibiotic resistance. beilstein-journals.orgmdpi.comgriffith.edu.au While having weak intrinsic activity against P. aeruginosa on its own, Ianthelliformisamine B acts synergistically with the antibiotic ciprofloxacin (B1669076) to inhibit both planktonic cells and biofilms. mdpi.comgriffith.edu.au For example, the combination of Ianthelliformisamine B with just one-quarter of the MIC of ciprofloxacin resulted in significant growth inhibition and antibiofilm activity against P. aeruginosa PAO1. mdpi.com
Broader studies on the ianthelliformisamine class have also demonstrated this potentiating effect with other antibiotics. Analogues of ianthelliformisamine C have been shown to enhance the activity of doxycycline (B596269) and cefepime (B1668827) against P. aeruginosa PAO1. researchgate.net The mechanism for this synergy is linked to the compound's effect on the bacterial membrane, which may increase the penetration or effectiveness of the conventional antibiotic. nih.gov
| Compound Combination | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| Ianthelliformisamine B + Ciprofloxacin | Pseudomonas aeruginosa PAO1 | Synergistic inhibition of planktonic growth and biofilm formation. | mdpi.comgriffith.edu.au |
| Ianthelliformisamine Class + Doxycycline | Pseudomonas aeruginosa | Enhanced antibiotic action. | nih.govresearchgate.net |
Antifungal Activity and Cellular Targets (in vitro studies)
While the antibacterial properties of ianthelliformisamines have been a primary focus of research, information regarding the specific antifungal activity of Ianthelliformisamine B is not extensively reported in the reviewed scientific literature. However, the broader chemical class of bromotyrosine derivatives, to which ianthelliformisamines belong, is known to exhibit a wide range of biological activities, including antifungal properties. researchgate.net Similarly, other marine-derived polyamine conjugates have demonstrated activity against various fungi. nih.gov Further investigation is required to specifically determine the antifungal potential and cellular targets of Ianthelliformisamine B.
Other Reported Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)
Beyond direct antimicrobial action, related bromotyrosine derivatives have been reported to possess other biological functions, such as enzyme inhibition and receptor modulation. researchgate.net For instance, certain compounds within this class have been identified as specific histamine (B1213489) H-3 receptor antagonists. researchgate.net In studies of closely related compounds, Ianthelliformisamine C was found to inhibit the efflux pump of P. aeruginosa, a key mechanism of antibiotic resistance. researchgate.net While these activities have not been specifically attributed to Ianthelliformisamine B in the available literature, the shared structural motifs suggest a potential area for future investigation.
Structure Activity Relationship Sar Studies of Ianthelliformisamine B Analogues
Identification of Key Pharmacophoric Elements within the Ianthelliformisamine B Scaffold
The fundamental pharmacophore of ianthelliformisamine B and its analogues consists of two aromatic head groups connected by a flexible polyamine linker. This arrangement of cationic and lipophilic moieties is crucial for their antimicrobial action, which is believed to involve interaction with and disruption of bacterial cell membranes. nih.govbeilstein-journals.org The polyamine backbone provides the cationic centers that interact with the negatively charged components of bacterial membranes, while the aromatic groups contribute to the lipophilicity, facilitating membrane insertion. nih.govbeilstein-journals.org
Impact of Polyamine Chain Length on Antimicrobial Potency and Selectivity
The length of the polyamine chain significantly affects the antimicrobial potency and selectivity of ianthelliformisamine B analogues. While some studies on diarylbis(thioureido)polyamines found no clear correlation between polyamine chain length and antimicrobial activity, other research has demonstrated its critical role. nih.govresearchgate.net
Generally, increasing the length of the polyamine chain leads to enhanced antimicrobial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. nih.govmdpi.com For instance, longer chain variants of diacylpolyamines and naphthyl-substituted polyamine conjugates exhibited more potent intrinsic antimicrobial properties. nih.govresearchgate.netmdpi.com However, this increase in potency is often accompanied by higher cytotoxicity and hemolytic properties, which limits their therapeutic potential. researchgate.netnih.gov
Conversely, shorter polyamine chains can lead to a significant reduction in activity. For example, ianthelliformisamine B, which contains a spermidine (B129725) moiety, shows considerably lower activity against P. aeruginosa compared to ianthelliformisamine A and C, which possess a longer spermine (B22157) moiety. mdpi.comnih.gov This suggests that the spermine component is important for activity against this specific Gram-negative bacterium. mdpi.comnih.gov
Interestingly, certain non-toxic analogues with shorter polyamine chains have shown a strong ability to enhance the activity of conventional antibiotics like doxycycline (B596269) against P. aeruginosa, highlighting a different therapeutic application for these compounds. researchgate.netnih.gov
Table 1: Effect of Polyamine Chain Length on Antimicrobial Activity
| Compound Type | Polyamine Chain Length | Effect on Antimicrobial Activity | Reference |
| Diacylpolyamines | Longer chains | Increased potency against MRSA and C. neoformans | nih.gov |
| Cinnamido-polyamines | Longer chains | Increased intrinsic antimicrobial activity, but also higher cytotoxicity | nih.gov |
| Naphthyl-polyamine conjugates | Longer chains (PA-3-12-3) | More pronounced activity against MRSA and C. neoformans | mdpi.com |
| Ianthelliformisamines | Spermidine vs. Spermine | Spermidine (shorter) leads to reduced activity against P. aeruginosa | mdpi.comnih.gov |
Influence of Bromine Atom Substitution on Biological Activity and Specificity
The presence and pattern of bromine substitution on the aromatic rings are critical determinants of the biological activity of ianthelliformisamine analogues. Generally, bromination tends to enhance antimicrobial activity. nih.gov
Studies on cinnamido-polyamines revealed that while non-brominated analogues with long polyamine chains were active, all analogues bearing one or two bromine atoms showed antimicrobial activity, irrespective of the polyamine chain length. nih.gov This indicates that bromine substitution can compensate for a shorter, less optimal polyamine chain to some extent.
The position of the bromine atoms also plays a role. For example, in a series of synthetic analogues of ianthelliformisamine A, specific bromination patterns led to potent bactericidal effects against both E. coli and S. aureus. rsc.org However, it has been suggested that for optimizing antibiotic-enhancing properties, future efforts should explore aromatic ring substituents other than bromine and methoxyl groups. researchgate.netresearchgate.net
Effects of Aromatic Ring Substituents (e.g., methoxyl groups, phenyl ring variations) on Bioactivity Profiles
Besides bromine atoms, other substituents on the aromatic rings, such as methoxyl groups and variations in the aromatic system itself, have a profound impact on the bioactivity of ianthelliformisamine B analogues.
The presence of methoxyl groups, often found in the natural ianthelliformisamines, has been a subject of investigation. Some studies suggest that for enhancing the antibiotic potentiation effects, it might be beneficial to explore analogues without methoxyl groups. researchgate.netnih.gov
Varying the aromatic head groups has yielded interesting results. For instance, analogues with terminal groups containing two phenyl rings were found to have optimal intrinsic antimicrobial properties against Gram-positive bacteria with low toxicity. nih.gov In contrast, analogues with a single aromatic ring were generally inactive, while those with three aromatic rings were cytotoxic. nih.gov This highlights a narrow window of optimal lipophilicity for the head groups to achieve selective antimicrobial activity. nih.gov
Furthermore, replacing the phenyl rings with naphthyl groups has been shown to produce potent bactericidal agents, particularly in longer chain variants. mdpi.com Some of these naphthyl-containing analogues also demonstrated the ability to enhance the activity of antibiotics against Gram-negative bacteria. mdpi.com The introduction of a nitrogen atom into the aromatic ring, however, did not appear to improve antibacterial activity. unist.hr
Table 2: Influence of Aromatic Ring Substituents on Bioactivity
| Aromatic Ring Substituent/Variation | Effect on Bioactivity | Reference |
| Absence of methoxyl groups | Suggested to be beneficial for antibiotic enhancement | researchgate.netnih.gov |
| Two phenyl rings per terminal group | Optimal intrinsic antimicrobial activity against Gram-positive bacteria | nih.gov |
| One phenyl ring per terminal group | Generally inactive | nih.gov |
| Three phenyl rings per terminal group | Cytotoxic and hemolytic | nih.gov |
| Naphthyl groups | Potent bactericidal activity, especially with longer polyamine chains | mdpi.com |
| Nitrogen in aromatic ring | Did not enhance antibacterial activity | unist.hr |
Stereochemical Influence on Biological Efficacy and Target Interactions
The stereochemistry of ianthelliformisamine B analogues, particularly the geometry of the double bond in the cinnamic acid-derived head groups, can influence their biological activity. While many synthetic routes produce the (E)-isomer, the potential impact of the (Z)-isomer has also been considered. rsc.org
Although detailed studies focusing solely on the stereochemical influence on the efficacy of ianthelliformisamine B analogues are not extensively reported in the provided context, the synthesis of libraries containing different geometric isomers suggests its potential importance. rsc.org For other classes of bioactive molecules, stereochemistry is often a critical factor in determining the precise fit with a biological target, thereby affecting efficacy and selectivity. The stereochemistry of some related natural products like purpurealidins remains undetermined, indicating an area for further investigation. nih.gov
Computational Approaches in SAR Elucidation (e.g., QSAR modeling, molecular docking simulations)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly being used to understand and predict the biological activity of ianthelliformisamine B analogues and other antimicrobial agents. mdpi.commdpi.comnih.govnih.govrsc.org These approaches help in rationalizing the observed SAR and in designing new, more potent compounds. mdpi.comnih.gov
QSAR studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.comnih.govnih.gov These models can identify key molecular descriptors, such as electronic properties, steric factors, and lipophilicity, that are important for activity. mdpi.com For instance, QSAR models have suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the anti-tuberculosis activity of certain quinolinone derivatives. mdpi.com
Molecular docking simulations provide insights into the potential binding modes of these analogues with their biological targets, which are often bacterial membranes or specific enzymes. mdpi.commdpi.comnih.govnih.govrsc.org By predicting how the ligands interact with the target at an atomic level, docking can help explain the observed SAR. For example, docking studies can rationalize why certain substituents enhance activity while others diminish it. nih.govnih.gov These computational tools are valuable for in silico screening of virtual libraries of analogues, prioritizing the synthesis of the most promising candidates, and ultimately accelerating the discovery of new antimicrobial agents. mdpi.comnih.gov
Preclinical Research and Potential Biomedical Applications of Ianthelliformisamine B
In Vitro Efficacy and Selectivity Studies in Disease-Relevant Cellular Models
Ianthelliformisamine B has demonstrated notable activity in various in vitro settings, particularly against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Research has shown that while Ianthelliformisamine B itself may not always exhibit potent direct antimicrobial activity, it can work synergistically with existing antibiotics to enhance their efficacy. nih.govmdpi.com
A key area of investigation has been its impact on biofilm formation, a critical factor in the persistence of chronic infections. nih.govgriffith.edu.au Biofilms are communities of microorganisms encased in a self-produced matrix, which provides a barrier against antibiotics. griffith.edu.au Studies have explored the effects of Ianthelliformisamine B on biofilm-producing strains of P. aeruginosa, revealing its potential to disrupt these protective structures. nih.govmdpi.com
Specifically, Ianthelliformisamine B, in combination with ciprofloxacin (B1669076), has been shown to effectively kill both planktonic (free-living) and biofilm-embedded P. aeruginosa cells. nih.govmdpi.com It has been observed to reduce the minimum inhibitory concentration (MIC) of ciprofloxacin, indicating a synergistic relationship. nih.gov
While much of the focus has been on its antibacterial properties, the broader cytotoxic profile of Ianthelliformisamine B has also been assessed. Studies using human embryonic kidney (HEK293) cells have indicated that ianthelliformisamines generally exhibit low cytotoxicity, an important characteristic for a potential therapeutic agent. nih.gov
Table 1: In Vitro Efficacy of Ianthelliformisamine B
| Assay | Organism/Cell Line | Key Findings | Reference |
|---|---|---|---|
| Antibacterial Activity | Pseudomonas aeruginosa | Inhibitory activity with an IC50 of 6.8 μM and MIC of 35 μM for Ianthelliformisamine A. nih.gov Ianthelliformisamine B showed 80% inhibition at 87.5 μM. vdoc.pub | nih.govvdoc.pub |
| Synergistic Activity | Pseudomonas aeruginosa | Works synergistically with ciprofloxacin to kill planktonic and biofilm cells. nih.gov Reduces the MIC of ciprofloxacin. nih.gov | nih.gov |
| Anti-biofilm Activity | Pseudomonas aeruginosa | In synergistic combinations with ciprofloxacin, inhibits biofilm formation. nih.govmdpi.com | nih.govmdpi.com |
| Cytotoxicity | HEK293 cells | Ianthelliformisamines exhibited low cytotoxicity. nih.gov | nih.gov |
In Vivo Efficacy Studies in Relevant Animal Models (e.g., murine infection models)
While extensive in vivo data specifically for Ianthelliformisamine B TFA is limited in the public domain, the promising in vitro results provide a strong rationale for its evaluation in animal models of infection. nih.govgriffith.edu.au Murine infection models are standard for assessing the real-world potential of new antimicrobial agents. aragen.compharmaron.com
These models would typically involve infecting mice with a clinically relevant strain of bacteria, such as P. aeruginosa, and then administering the test compound to evaluate its ability to reduce bacterial load, improve survival rates, and mitigate disease pathology. aragen.com Given the synergistic effects observed in vitro, in vivo studies would likely explore both the standalone efficacy of Ianthelliformisamine B and its combination with other antibiotics like ciprofloxacin. nih.gov
The development of humanized mouse models, such as those expressing human proteins relevant to drug metabolism or action, could offer more translatable data on the efficacy and safety of Ianthelliformisamine B-based therapies. biocytogen.com
Exploration of Ianthelliformisamine B as a Lead Compound for Novel Therapeutics
The chemical structure of Ianthelliformisamine B presents a valuable scaffold for medicinal chemists to develop new and improved therapeutic agents. researchgate.netnih.gov As a lead compound, its structure can be systematically modified to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects. researchgate.net
Structure-activity relationship (SAR) studies are crucial in this process. By synthesizing and testing analogues of Ianthelliformisamine B with variations in the polyamine chain and aromatic substitutions, researchers can identify which chemical features are essential for its biological activity. researchgate.netbeilstein-journals.org For instance, studies on related ianthelliformisamines have indicated that the length of the polyamine chain and the presence of a primary amine can significantly influence antibacterial efficacy. beilstein-journals.org
The goal of these explorations is to create derivatives that not only retain or exceed the antibacterial and anti-biofilm activities of the parent compound but also possess improved drug-like properties, making them more suitable for clinical development. researchgate.net
Development of Ianthelliformisamine B-based Chemical Probes for Target Identification
A critical step in the development of any new therapeutic is understanding its mechanism of action, which involves identifying its specific molecular target(s) within the cell. rjeid.comnih.gov Chemical probes, which are modified versions of the bioactive molecule, are instrumental in this process. researchgate.netnih.gov
An Ianthelliformisamine B-based chemical probe would typically incorporate a "handle" – a reactive group or a tag – that allows it to be covalently linked to its target protein(s) or to be captured for identification. researchgate.netmdpi.com For example, a photo-affinity label could be added to the Ianthelliformisamine B structure. Upon exposure to UV light, this label would form a covalent bond with the target protein, allowing for its subsequent isolation and identification using techniques like mass spectrometry. mdpi.com
By identifying the cellular targets of Ianthelliformisamine B, researchers can gain a deeper understanding of how it exerts its synergistic effects with other antibiotics and how it impacts bacterial physiology. This knowledge is invaluable for optimizing the compound and for discovering new pathways that can be targeted for antimicrobial therapy. nih.gov
Conceptual Approaches for Enhancing Pharmacological Profiles (e.g., metabolic stability studies in in vitro systems)
For any potential drug candidate, having a favorable pharmacological profile is as important as its efficacy. This includes factors like metabolic stability, which determines how long the compound remains active in the body before being broken down by enzymes. mdpi.com
In vitro metabolic stability studies are a key tool for assessing this property early in the drug discovery process. rsc.org These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, from different species (e.g., mouse, rat, human). nih.govmdpi.com By measuring the rate at which the compound is degraded, researchers can predict its metabolic fate in vivo. mdpi.com
Studies on the ianthelliformisamine family have shown that metabolic stability can vary between analogues. For instance, Ianthelliformisamine B was found to be moderately degraded in both mouse and human liver microsomes, while the related Ianthelliformisamine C was significantly more stable. nih.gov This suggests that structural modifications to the Ianthelliformisamine B scaffold could lead to derivatives with improved metabolic stability. nih.gov
Table 2: Metabolic Stability of Ianthelliformisamines
| Compound | Microsome Source | Stability | Reference |
|---|---|---|---|
| Ianthelliformisamine A | Human Liver | Significant instability | nih.gov |
| Mouse Liver | Moderate degradation | nih.gov | |
| Ianthelliformisamine B | Human Liver | Moderate degradation | nih.gov |
| Mouse Liver | Moderate degradation | nih.gov | |
| Ianthelliformisamine C | Human Liver | Metabolically stable | nih.gov |
| Mouse Liver | Metabolically stable | nih.gov |
By understanding the metabolic liabilities of Ianthelliformisamine B, chemists can design new analogues that are more resistant to enzymatic degradation, potentially leading to a longer duration of action and improved therapeutic efficacy.
Future Research Directions and Challenges in Ianthelliformisamine B Studies
Development of Scalable and Sustainable Synthetic Routes for Research and Potential Development
A significant hurdle in the advancement of marine natural products from discovery to clinical application is the limited availability of the compound from its natural source. nih.gov While total syntheses for ianthelliformisamines have been developed, a crucial future direction is the optimization of these routes for scalability and sustainability. publish.csiro.aursc.org Current synthetic methods, such as those involving the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with a suitable polyamine followed by deprotection, provide a solid foundation. rsc.org However, for broader research and potential therapeutic development, these routes need to be efficient, cost-effective, and environmentally benign. Future research should focus on developing more convergent and high-yielding synthetic strategies, potentially exploring novel catalysts or flow chemistry approaches to streamline production and enable the synthesis of the larger quantities required for extensive preclinical and clinical studies. nih.gov
Deeper Elucidation of Molecular Targets and Detailed Mechanisms of Action (e.g., proteomics, metabolomics)
While Ianthelliformisamine B is known to have antibacterial properties, a comprehensive understanding of its molecular targets and mechanism of action remains an area for deeper investigation. medchemexpress.com Some studies suggest that related compounds may act by disrupting bacterial membranes. researchgate.netresearchgate.net Future research should employ advanced "omics" technologies to gain a more detailed picture. Proteomics can identify the specific proteins that Ianthelliformisamine B interacts with, revealing its primary targets and any off-target effects. researchgate.net Metabolomics can shed light on the metabolic pathways disrupted by the compound within the bacterial cell. plos.org This dual approach can provide a systems-level understanding of how Ianthelliformisamine B exerts its antibacterial effects, which is crucial for optimizing its activity and predicting potential resistance mechanisms. mdpi.com Such studies could also reveal novel mechanisms of action that could be exploited for the development of new classes of antibiotics.
Investigation of Undiscovered Biosynthetic Pathways and Enzymes for Chemoenzymatic Synthesis
The biosynthesis of polybrominated diphenyl ethers (PBDEs), a class of compounds related to the ianthelliformisamines, has been traced to symbiotic microorganisms within marine sponges. nih.govosti.gov Metagenomic studies have successfully identified biosynthetic gene clusters in cyanobacterial endosymbionts, providing a genetic basis for their production. nih.govosti.govsi.edu A key future challenge is to fully elucidate the specific biosynthetic pathway leading to Ianthelliformisamine B. Identifying and characterizing the enzymes involved in this pathway, such as halogenases, tailoring enzymes, and those responsible for the polyamine conjugation, would be a significant breakthrough. This knowledge would not only provide insights into the natural production of these molecules but also open the door for chemoenzymatic synthesis. By harnessing these enzymes, it may be possible to develop more efficient and stereoselective synthetic routes to Ianthelliformisamine B and its analogs.
Exploration of New Biological Activities Beyond Antimicrobial Applications
While the primary focus of Ianthelliformisamine B research has been on its antibacterial properties, there is a vast, unexplored potential for other biological activities. nih.gov Marine natural products, including bromotyrosine derivatives, are known to possess a wide array of pharmacological effects, such as anticancer, antiviral, anti-inflammatory, and enzyme-inhibiting activities. mdpi.comnih.gov For instance, some polybrominated diphenyl ethers have been found to act as KCNQ potassium channel activators. nih.gov Future research should involve screening Ianthelliformisamine B and its synthetic analogs against a diverse range of biological targets and disease models. This could uncover novel therapeutic applications for this chemical scaffold, expanding its potential impact on human health. mdpi.com
Integration with Advanced In Vivo Imaging and Preclinical Models for Efficacy and Pharmacodynamics
To bridge the gap between in vitro findings and clinical potential, robust preclinical evaluation is essential. Future studies on Ianthelliformisamine B should incorporate advanced in vivo models of infection to assess its efficacy and pharmacodynamics. nih.gov The use of sophisticated animal models, such as those for P. aeruginosa lung infections, can provide critical data on the compound's ability to combat infections in a complex biological system. researcher.life Furthermore, the integration of advanced in vivo imaging techniques could allow for real-time monitoring of the drug's distribution, target engagement, and therapeutic effect. This would provide invaluable information on its pharmacokinetic and pharmacodynamic properties, guiding dose selection and treatment regimens for potential clinical trials. The metabolic stability of ianthelliformisamines is also a key consideration, as some studies have shown that Ianthelliformisamines A and B are rapidly degraded, which would impact their in vivo efficacy. researchgate.netnih.gov
Strategies for Mitigating Undesirable Properties in Analogues (e.g., cytotoxicity, hemolytic activity)
A common challenge with potent bioactive compounds, including many marine natural products, is the potential for undesirable properties such as cytotoxicity and hemolytic activity. nih.gov While some ianthelliformisamine analogs have shown low cytotoxicity, this is not always the case, particularly with longer polyamine chains. researchgate.netmdpi.com A critical area for future research is the systematic exploration of the structure-activity relationship (SAR) and structure-toxicity relationship of the ianthelliformisamine scaffold. rsc.orgnih.gov By synthesizing and evaluating a diverse library of analogs, researchers can identify the structural motifs responsible for both the desired biological activity and any adverse effects. rsc.orgmdpi.com This knowledge can then be used to design new analogs with an improved therapeutic index, maximizing efficacy while minimizing toxicity. mdpi.com Computational modeling and in silico design can aid in predicting the properties of new analogs before their synthesis, streamlining the optimization process. mdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
